molecular formula C16H22O8S B3256009 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose CAS No. 26275-20-7

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Cat. No. B3256009
CAS RN: 26275-20-7
M. Wt: 374.4 g/mol
InChI Key: YOQAMHMOGSSLIX-UHFFFAOYSA-N
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Description

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose is a chemical substance that is widely used in research . It serves as a fundamental precursor in glycoside and glycoconjugate synthesis, demonstrating its indispensability in the field . Its use in carbohydrate chemistry is also of great significance, culminating in the creation of intricate oligosaccharides .


Synthesis Analysis

The ring-opening polymerization of 5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose as a latent cyclic AB2-type monomer was carried out using potassium tert-butoxide or boron trifluoride diethyletherate as an initiator in order to synthesize a novel hyperbranched glycopolymer .


Molecular Structure Analysis

The IUPAC Name of this compound is [2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate . The InChI Key is YOQAMHMOGSSLIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.28 . It is a powder form with a melting point of 109-113 °C (lit.) . The optical activity is [α]20/D −18°, c = 1% in H2O .

Scientific Research Applications

Molecular Structure and Crystallography

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose has been studied for its molecular structure and crystallization properties. It crystallizes in the chiral orthorhombic space group with specific unit cell parameters. This compound plays a significant role as a building block for the formation of di- and oligosugars and for the preparation of bioactive glycoconjugates. Such characteristics make it valuable for the synthesis of rare carbohydrate derivatives (Mamat, Peppel, & Köckerling, 2012).

Chemical Synthesis and Derivatives

The compound serves as a precursor in various chemical syntheses. For example, it has been used in the synthesis of 1,2-O-isopropylidene-3,5-O-propylidene-α–d-glucofuranose, a precursor for 6-O-alkyl and 6-O-glycidyl-d-glucose amphiphiles with liquid-crystalline properties (Vanbaelinghem et al., 1998). Additionally, it has been utilized in the synthesis of 6-amino-6-deoxy derivatives of D-glucose, indicating its versatility in the production of biologically relevant compounds (Ramjeesingh & Kahlenberg, 1977).

Mechanism of Action

The anionic and cationic polymerizations proceeded via the proton-transfer reaction mechanism to produce the hyperbranched poly(5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose) .

Future Directions

The future directions of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose could involve its use in the development of new pharmaceuticals and the synthesis of complex carbohydrates. Its potential in making hydroxylated pyrrolidines is illustrated by the preparation of 1,4-dideoxy-1,4-imino-L-gulitol, 1,4-dideoxy-1,4-imino-D-lyxitol (a powerful α galactosidase inhibitor), 2S,3S,4R-3,4-dihydroxyproline and (1S,2R,8S,8aR)-1,2,6 trihydroxyoctahydroindolizine .

properties

IUPAC Name

[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQAMHMOGSSLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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